molecular formula C14H25P B14193849 2,3,4,5-Tetraethyl-1-ethynylphospholane CAS No. 918531-33-6

2,3,4,5-Tetraethyl-1-ethynylphospholane

Cat. No.: B14193849
CAS No.: 918531-33-6
M. Wt: 224.32 g/mol
InChI Key: MRLGSZGRGJMTIW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraethyl-1-ethynylphospholane is a unique organophosphorus compound characterized by its ethynyl and tetraethyl substituents on a phospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraethyl-1-ethynylphospholane typically involves the reaction of ethynylphosphine with tetraethylphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetraethyl-1-ethynylphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phospholanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5-Tetraethyl-1-ethynylphospholane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetraethyl-1-ethynylphospholane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the phospholane ring can coordinate with metal centers, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetraethyl-1-silacyclopentadiene
  • 2,3,4,5-Tetraethyl-1-germacyclopentadiene
  • 2,3,4,5-Tetraethyl-1-stannacyclopentadiene

Uniqueness

2,3,4,5-Tetraethyl-1-ethynylphospholane is unique due to its ethynyl substituent, which imparts distinct reactivity and potential applications compared to its silicon, germanium, and tin analogs. The presence of the ethynyl group allows for additional functionalization and interaction with various chemical and biological systems.

Properties

CAS No.

918531-33-6

Molecular Formula

C14H25P

Molecular Weight

224.32 g/mol

IUPAC Name

2,3,4,5-tetraethyl-1-ethynylphospholane

InChI

InChI=1S/C14H25P/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h5,11-14H,6-9H2,1-4H3

InChI Key

MRLGSZGRGJMTIW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(P(C1CC)C#C)CC)CC

Origin of Product

United States

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